4-Amino-1-tert-butylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-tert-butylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)10-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKDFJHWRPDCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Methodological Advances in the Synthesis of 4 Amino 1 Tert Butylpyrrolidin 2 One
De Novo Synthetic Strategies for the Pyrrolidinone Ring System
De novo synthesis offers the advantage of building the molecule from acyclic precursors, allowing for precise control over the placement of functional groups and stereocenters from the outset.
The pyrrolidinone ring is a common motif in many biologically active compounds, and numerous stereoselective methods have been developed for its construction. mdpi.com These methods can be broadly categorized into two classes based on the starting material: those that utilize a pre-existing chiral cyclic precursor and those that construct the ring from acyclic starting materials. mdpi.com
A prevalent strategy involves using naturally occurring, optically pure compounds like proline or 4-hydroxyproline (B1632879) as the chiral source. mdpi.com These readily available starting materials can be chemically modified to form the desired pyrrolidinone structure while retaining stereochemical integrity. mdpi.com
Alternatively, stereoselective cyclization of acyclic compounds provides a powerful route to optically pure pyrrolidinone derivatives. mdpi.com One such approach involves the one-pot reduction and regioselective cyclization of an azido-ditosyl derivative, which can effectively generate a substituted pyrrolidine (B122466) ring. elsevier.com Another innovative method utilizes the reaction of donor-acceptor cyclopropanes with primary amines. This process, catalyzed by a Lewis acid, involves the opening of the cyclopropane (B1198618) ring to form a γ-amino ester, which then undergoes lactamization in situ to yield the pyrrolidin-2-one core. mdpi.comnih.gov
| Method | Starting Materials | Key Features | Reference |
| Chiral Pool Synthesis | L-proline, 4-hydroxy-L-proline | Utilizes existing stereocenters. | mdpi.com |
| Asymmetric Cyclization | Acyclic azido-ditosyl derivatives | One-pot reduction and regioselective ring closure. | elsevier.com |
| Cycloaddition/Rearrangement | Donor-acceptor cyclopropanes, primary amines | Lewis acid-catalyzed ring opening and subsequent lactamization. | mdpi.comnih.gov |
The N-tert-butyl group is a key feature of the target molecule, notable for its significant steric bulk. taylorandfrancis.com This bulk can influence the molecule's conformation and reactivity. taylorandfrancis.com The introduction of this group onto the pyrrolidinone nitrogen can be achieved through several methods.
Standard N-alkylation procedures are a common approach. This would typically involve reacting the parent pyrrolidinone (with a protected C4-amino group) with a tert-butylating agent, such as tert-butyl bromide, under basic conditions. Another effective method involves the reaction of a suitable precursor, like a 1-pyrroline-1-oxide, with an organometallic reagent such as tert-butyllithium. This strategy has been successfully employed in the synthesis of highly substituted pyrrolidines. nih.gov
Achieving regioselective amination at the C4 position is a critical step. A common and effective strategy is to introduce a nitrogen-containing functional group that can later be converted to an amine. The use of an azide (B81097) (N₃) group is a well-established method. For example, a precursor with a suitable leaving group at the C4 position (such as a tosylate or mesylate) can undergo nucleophilic substitution with sodium azide. The resulting C4-azido-pyrrolidinone can then be reduced to the desired C4-amino functionality using standard methods like catalytic hydrogenation (H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄). nih.gov
Another pathway involves the reduction of a C4-nitro group or the reductive amination of a corresponding ketone, 1-tert-butylpyrrolidin-2,4-dione.
Synthesis via Functional Group Interconversions on Precursor Molecules
This approach leverages pre-existing pyrrolidinone frameworks, which are chemically altered in a stepwise fashion to arrive at the final product. This strategy often relies heavily on the use of protecting groups to ensure that reactions occur at the desired location on the molecule.
The synthesis can commence with a commercially available or readily synthesized pyrrolidinone derivative. mdpi.com Two logical pathways exist:
Starting with 4-Aminopyrrolidin-2-one: In this route, the primary challenge is the selective N-alkylation with a tert-butyl group. The C4-amino group must first be protected to prevent it from reacting with the alkylating agent. Once the amino group is masked, the tert-butyl group can be introduced at the nitrogen of the lactam ring.
Starting with 1-tert-Butylpyrrolidin-2-one: This pathway requires the introduction of the amino group at the C4 position. This can be achieved by first introducing a functional group that can be converted to an amine, as described in section 2.1.3. This might involve creating a double bond between C3 and C4, followed by an addition reaction, or the functionalization of the C4 position via radical chemistry or by activating the alpha-position to the carbonyl group.
Protecting groups are essential tools in multi-step organic synthesis, preventing reactive functional groups from undergoing unwanted side reactions. nih.gov In the synthesis of 4-Amino-1-tert-butylpyrrolidin-2-one, the primary amine at the C4 position is a key site of reactivity that often requires protection.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its ease of removal. organic-chemistry.orgresearchgate.net
Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This converts the nucleophilic primary amine into a significantly less reactive carbamate. researchgate.net This protection allows for subsequent chemical modifications to other parts of the molecule, such as the N-alkylation of the pyrrolidinone ring.
Deprotection: A major advantage of the Boc group is that it can be cleanly removed under acidic conditions. nih.gov Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly used. nih.gov The acidic environment causes the Boc group to cleave, releasing the free amine and generating gaseous byproducts (isobutylene and carbon dioxide), which simplifies purification.
The use of Boc protection is a cornerstone of an orthogonal protection strategy . organic-chemistry.org This allows for the selective removal of one protecting group in the presence of others. For example, if another functional group in the molecule were protected with a base-labile group like Fmoc, the Boc group could be removed with acid without affecting the Fmoc group, and vice-versa. organic-chemistry.org
| Step | Reagent(s) | Purpose | Reference |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, Triethylamine) | To convert the C4-amino group into a non-nucleophilic Boc-carbamate, preventing it from reacting in subsequent steps. | nih.govorganic-chemistry.org |
| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To remove the Boc group and restore the primary amine functionality under mild acidic conditions. | nih.gov |
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in the synthesis of complex molecules like this compound, offering pathways with high efficiency, selectivity, and sustainability. Both transition-metal-mediated reactions and organocatalytic methodologies have emerged as powerful tools for the construction of the pyrrolidinone core and the introduction of the key amino functionality.
Transition metals have been extensively utilized in the synthesis of heterocyclic compounds, including pyrrolidines and their derivatives. researchgate.netmdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.
One of the prominent strategies for the synthesis of pyrrolidine-based systems is the transition metal-catalyzed [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners. researchgate.net This approach allows for the efficient construction of the pyrrolidinone ring. For the synthesis of this compound, a potential pathway could involve the use of a suitably substituted diyne precursor that incorporates the tert-butylamino group.
Ruthenium-catalyzed reactions have also shown promise in the synthesis of nitrogen-containing heterocycles. For instance, ruthenium-catalyzed cycloaddition of diynes with cyanamides has been reported for the synthesis of 2-aminopyridines, demonstrating the utility of this metal in forming C-N bonds. sigmaaldrich.com A similar strategy could potentially be adapted for the synthesis of 4-aminopyrrolidinone derivatives.
Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be envisioned for the functionalization of the pyrrolidinone ring. mdpi.com For example, a pre-formed 1-tert-butylpyrrolidin-2-one scaffold could be functionalized at the 4-position through a catalytic amination reaction. The development of catalysts for C(sp³)-H amination is an active area of research and could provide a direct route to the target molecule. nih.gov
Recent advancements in heterogeneous catalysis, such as the use of nickel single-atom catalysts on carbon nitride, have demonstrated high activity and selectivity in C(sp²)–C(sp³) coupling reactions, which could be adapted for the synthesis of precursors to the target molecule. acs.org
Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyrrolidine Synthesis
| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| CpCo(III) complexes | [2+2+2] Cycloaddition | Triynes | Pyrrolidine-fused pyridones | researchgate.net |
| Ruthenium complexes | [2+2+2] Cycloaddition | 1,6- and 1,7-diynes, cyanamides | 2-Aminopyridines | sigmaaldrich.com |
| Palladium complexes | Cross-coupling | Aryl/alkenyl halides, alkenes | Substituted alkenes | mdpi.com |
| Nickel single-atom on Carbon Nitride | C(sp²)–C(sp³) coupling | Alkyl boronic esters, aryl halides | Coupled products | acs.org |
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding the use of potentially toxic metals. mdpi.com For the asymmetric synthesis of this compound, organocatalytic methods are particularly attractive as they can provide access to enantiomerically enriched products.
A key strategy in organocatalysis for the formation of the 4-amino-pyrrolidinone structure is the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In the context of the target molecule, an α,β-unsaturated lactam could react with an amino-containing nucleophile in the presence of a chiral organocatalyst.
Pyrrolidine-based organocatalysts, often derived from proline, have been shown to be highly effective in a variety of asymmetric transformations, including Michael additions. mdpi.com These catalysts can activate the electrophile through the formation of a transient iminium ion, which then reacts with the nucleophile in a stereocontrolled manner.
The use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, can further enhance the efficiency and selectivity of the reaction. For instance, thiourea-based catalysts have been successfully employed in the dearomatization of diazaheterocycles through anion-binding catalysis, a strategy that could be adapted for the activation of suitable precursors for the synthesis of 4-aminopyrrolidinones. acs.orgacs.org
Table 2: Organocatalytic Approaches for the Synthesis of Functionalized Pyrrolidines
| Catalyst Type | Reaction Type | Key Intermediates | Potential Application | Reference |
|---|---|---|---|---|
| Proline-based catalysts | Michael Addition | Iminium ion | Asymmetric synthesis of γ-nitroketones | mdpi.com |
| Thiourea-based catalysts | Anion-binding catalysis | Supramolecular complexes | Asymmetric dearomatization | acs.orgacs.org |
| Pyrrolidine-based bifunctional catalysts | Michael Addition | Enamine | Synthesis of functionalized γ-butenolides | researchgate.net |
Innovative Reaction Conditions and Process Optimization
Beyond the choice of catalyst, the optimization of reaction conditions, including the solvent and other process parameters, is crucial for developing high-yield and high-purity synthesis protocols for this compound.
The choice of solvent can significantly impact the rate, yield, and selectivity of a chemical reaction. In the synthesis of pyrrolidinone derivatives, a range of solvents has been explored. For instance, in the Smiles-Truce cascade for the synthesis of functionalized pyrrolidinones, DMF was found to be a suitable solvent. acs.org The use of green solvents is also a growing trend in chemical synthesis.
Ultrasound irradiation has been shown to promote the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones in an ethanolic citric acid solution, offering a green and efficient alternative to conventional heating. rsc.org This technique can lead to shorter reaction times, cleaner reaction profiles, and higher yields.
The development of high-yield and high-purity synthesis protocols is a key objective in chemical manufacturing. For the synthesis of pyrrolidinone derivatives, several strategies have been employed to achieve this goal.
One-pot multicomponent reactions are particularly attractive as they allow for the synthesis of complex molecules in a single step, reducing the need for purification of intermediates and minimizing waste. rsc.org The synthesis of substituted 3-pyrrolin-2-ones via a one-pot reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) is a prime example of this approach. rsc.org
Furthermore, the development of robust and scalable synthetic routes is essential for the practical application of these compounds. This often involves the optimization of reaction parameters such as temperature, concentration, and catalyst loading to maximize the yield and purity of the final product.
Table 3: Innovative Reaction Conditions for Pyrrolidinone Synthesis
| Methodology | Reaction Medium | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Smiles-Truce Cascade | DMF | Metal-free, one-pot synthesis | Functionalized pyrrolidinones | acs.org |
| Ultrasound-promoted MCR | Ethanolic citric acid | Green solvent, short reaction times, high yields | Substituted 3-pyrrolin-2-ones | rsc.org |
Iii. Reaction Chemistry and Mechanistic Elucidation of 4 Amino 1 Tert Butylpyrrolidin 2 One
Reactivity Profiles of the Pyrrolidinone Heterocycle
The pyrrolidinone ring contains a tertiary amide, which is generally stable. Its reactivity is centered on the electrophilic carbonyl carbon and the potential for reactions involving the N-1 nitrogen, though the latter is significantly hindered.
The lactam carbonyl group is susceptible to nucleophilic attack, primarily leading to ring-opening via hydrolysis or reduction to the corresponding pyrrolidine (B122466).
Hydrolysis: Like other amides, the lactam ring can be cleaved by hydrolysis under acidic or basic conditions. Alkaline hydrolysis of γ-lactams proceeds through a bimolecular acyl-carbon cleavage (BAC2) mechanism. researchgate.net This involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the cleavage of the C-N bond, which is typically the rate-limiting step. researchgate.net The resulting product is the salt of the corresponding γ-amino acid, in this case, 4-amino-4-(tert-butylamino)butanoic acid. The presence of the electron-donating tert-butyl group on the nitrogen is expected to slightly decrease the electrophilicity of the carbonyl carbon, making hydrolysis less facile compared to N-unsubstituted or N-aryl lactams.
Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group (–CH₂–) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.comyoutube.com This reaction converts the 4-Amino-1-tert-butylpyrrolidin-2-one into the corresponding 1-tert-Butylpyrrolidin-4-amine. tandfonline.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com Unlike the reduction of esters, the resulting tetrahedral intermediate does not immediately eliminate the nitrogen. Instead, the aluminum coordinates to the oxygen, making it a good leaving group, and a subsequent elimination and further reduction sequence leads to the amine. masterorganicchemistry.com Due to the strength of LiAlH₄, it reduces amides effectively, a reaction that is not possible with milder agents like sodium borohydride. masterorganicchemistry.com
Table 1: Representative Transformations at the Lactam Carbonyl
| Reaction | Reagents & Conditions | Product | Notes |
| Hydrolysis | aq. NaOH, heat | 4-amino-4-(tert-butylamino)butanoic acid sodium salt | Proceeds via a BAC2 mechanism. researchgate.net |
| Reduction | 1. LiAlH₄, THF, reflux2. H₂O workup | 1-tert-Butylpyrrolidin-4-amine | A powerful reduction that converts the amide to an amine. numberanalytics.commasterorganicchemistry.com |
The nitrogen atom of the lactam is a tertiary amide nitrogen, and its lone pair is delocalized into the adjacent carbonyl group, rendering it largely non-nucleophilic and non-basic. Furthermore, the presence of the sterically demanding tert-butyl group makes reactions at this center highly unlikely under standard synthetic conditions.
N-Dealkylation: The removal of the N-tert-butyl group is a challenging transformation. While methods for the N-dealkylation of tertiary amides exist, they often require harsh conditions or specialized catalytic systems, such as enzymatic (cytochrome P-450) or photoredox catalysis, which are not typically employed in routine synthesis. nih.govacs.orgresearchgate.net Brønsted acid-promoted N-dealkylation of N-tert-butyl sulfonamides has been reported, but its applicability to lactams like this, which are prone to acid-catalyzed hydrolysis, is limited. asianpubs.org For most synthetic purposes, the N-tert-butyl group is considered a robust and non-reactive substituent.
Chemical Transformations of the 4-Amino Moiety
The primary amino group at the C-4 position is the most versatile functional handle on the molecule, readily participating in a variety of classical amine reactions.
As a typical primary amine, the 4-amino group can be easily acylated, alkylated, and sulfonylated to form a wide range of derivatives.
Acylation: The amine reacts readily with acylating agents such as acyl chlorides, anhydrides, or activated carboxylic acids to form amides. This transformation is widely documented in patent literature where the compound is used as a scaffold for pharmacologically active molecules. For instance, coupling with a carboxylic acid using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA) proceeds efficiently.
Alkylation and Sulfonylation: While specific examples for the title compound are less common in readily available literature, the primary amine is expected to react with alkyl halides to produce secondary and tertiary amines and with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield sulfonamides.
Table 2: Example of Acylation of the 4-Amino Moiety
| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Application/Reference |
| This compound | (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | HATU, DIPEA, DMF | tert-butyl 4-(((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octan-2-yl)formamido)-1-tert-butyl-2-oxopyrrolidine | Intermediate for β-lactamase inhibitors (WO2014078493A1) |
The nucleophilic character of the amino group allows for its use in forming new carbon-nitrogen bonds through reductive amination and condensation reactions.
Reductive Amination: This powerful reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to a more substituted amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the unreacted carbonyl compound. This method provides a direct route to N-alkylated derivatives.
Amine Condensation: The primary amine can condense with various electrophiles. For example, reaction with an isocyanate (R-N=C=O) would yield a substituted urea, while reaction with an isothiocyanate (R-N=C=S) would produce the corresponding thiourea. These reactions are typically rapid and high-yielding.
Table 3: Representative Condensation and Reductive Amination Reactions
| Reaction Type | Electrophile/Carbonyl | Reducing Agent (if applicable) & Conditions | General Product Structure |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, CH₂Cl₂ | 4-(Benzylamino)-1-tert-butylpyrrolidin-2-one |
| Urea Formation | Phenyl isocyanate | Aprotic solvent (e.g., THF) | 1-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-phenylurea |
The 4-amino group serves as a key nucleophile for the construction of fused heterocyclic systems, a common strategy in medicinal chemistry. By reacting with 1,3-dielectrophiles, the aminopyrrolidinone core can be annulated to form bicyclic structures.
Fused Pyrimidine Synthesis: A common cyclization strategy involves the reaction of a primary amine with a β-ketoester, such as ethyl acetoacetate. The initial reaction is a condensation to form an enamine, followed by an intramolecular cyclization via attack of the lactam nitrogen or, more commonly, a thermal or acid/base-catalyzed cyclization where the enamine nitrogen attacks the ester carbonyl, eliminating ethanol. This would lead to the formation of a dihydropyrimidinone ring fused to the pyrrolidinone core. Such pyrazolo[3,4-d]pyrimidine structures are known to be pharmacologically active. nih.govmdpi.comresearchgate.netnih.gov
Fused Pyrazole (B372694) Synthesis: While less direct, conversion of the amino group to a hydrazine (B178648) followed by reaction with a 1,3-dicarbonyl compound could lead to a fused pyrazole ring system. More direct routes often start with aminopyrazole precursors. The general principle involves using the amine as one of the key nitrogens in the formation of a new five or six-membered heterocyclic ring.
Stereochemical Control and Diastereoselectivity in Reactions of this compound
Stereochemical control is a critical aspect of organic synthesis, particularly when creating molecules with multiple stereocenters, as their spatial arrangement dictates their biological activity and physical properties. In reactions involving this compound, which possesses a chiral center at the C4 position, controlling the formation of new stereocenters relative to the existing one is paramount. Diastereoselectivity refers to the preferential formation of one diastereomer over another.
Detailed research specifically investigating the stereochemical outcomes of reactions where this compound is a key reactant appears limited in publicly accessible literature. However, general principles of stereocontrol in pyrrolidine synthesis are well-established. For instance, in the synthesis of variously substituted pyrrolidines, the diastereoselectivity is often influenced by factors such as the choice of catalyst, the nature of the solvent, and the steric bulk of substituents on the pyrrolidine ring. In many syntheses of related structures, chiral auxiliaries, such as N-tert-butanesulfinyl groups, are employed to direct the stereochemical course of a reaction, leading to high diastereoselectivity. ua.es For example, the reaction of N-tert-butanesulfinyl imines with nitro-esters can produce β-nitroamine derivatives which are precursors to 5-(1-aminoalkyl)-2-pyrrolidones. ua.es
In hypothetical reactions involving this compound, the existing stereocenter at C4 and the bulky tert-butyl group on the nitrogen atom would be expected to exert significant steric influence on incoming reagents, potentially leading to high diastereoselectivity. The amino group at C4 could also play a directing role through coordination with metal catalysts.
If experimental data were available, it would typically be presented in a format similar to the conceptual table below, detailing the reaction conditions and the resulting diastereomeric ratio (d.r.) of the products.
Table 1: Conceptual Data on Diastereoselectivity in a Hypothetical Reaction (Note: The following data is illustrative and not based on published experimental results for the title compound.)
| Entry | Reactant | Conditions (Catalyst, Solvent, Temp) | Product | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | Reagent A | Pd(OAc)₂, Toluene, 80 °C | Product X | Not Determined |
| 2 | Reagent B | Rh(acac)(CO)₂, THF, 25 °C | Product Y | Not Determined |
Mechanistic Investigations of Key Transformations
Understanding the precise mechanism of a chemical reaction is key to optimizing reaction conditions and extending its applicability. This involves identifying the sequence of elementary steps, including the formation of any transient intermediates and transition states.
Specific mechanistic studies, including the isolation or spectroscopic detection of intermediates for reactions involving this compound, are not extensively documented in the scientific literature. However, studies on analogous pyrrolidinone systems often propose mechanisms based on computational (e.g., DFT calculations) and experimental evidence. nih.gov For example, the synthesis of other substituted pyrrolidinones has been shown to proceed through intermediates like iminium salts, which are then attacked by a nucleophile to form the heterocyclic ring. beilstein-journals.orgnih.gov In reactions where this compound might be formed or used, potential intermediates could include enamines, iminium ions, or metal-coordinated species, depending on the specific transformation.
For instance, a plausible pathway for a hypothetical functionalization at the C3 position could involve the formation of an enolate or enamine intermediate from the pyrrolidinone, which would then react with an electrophile. The stereochemical outcome would be dictated by the facial selectivity of the electrophilic attack, influenced by the C4-amino and N1-tert-butyl groups.
There is a lack of published kinetic data or identification of rate-determining steps for specific reactions of this compound. For related systems, such as the aminolysis of other cyclic compounds, kinetic studies have been instrumental in distinguishing between different proposed mechanisms. For example, determining the reaction order with respect to each reactant can support or refute a proposed mechanism. A stepwise mechanism involving a zwitterionic tetrahedral intermediate, where the expulsion of the leaving group is the rate-determining step, has been identified in the aminolysis of certain carbonates.
Were kinetic studies performed on a reaction involving this compound, the data would be used to formulate a rate law (e.g., Rate = k[Reactant 1]ⁿ[Reactant 2]ᵐ). This information helps to identify which molecules are involved in the slowest step of the reaction.
Table 2: Conceptual Data for Kinetic Analysis of a Hypothetical Reaction (Note: The following data is illustrative and not based on published experimental results for the title compound.)
| Experiment | Initial [this compound] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | Not Determined |
| 2 | 0.20 | 0.10 | Not Determined |
| 3 | 0.10 | 0.20 | Not Determined |
Iv. Applications of 4 Amino 1 Tert Butylpyrrolidin 2 One in Complex Molecule Synthesis
Utility as a Chiral Building Block in Asymmetric Synthesis
The presence of a defined stereocenter makes 4-Amino-1-tert-butylpyrrolidin-2-one an attractive starting material for asymmetric synthesis. Chiral pyrrolidines are foundational in many successful organocatalysts and are key components in numerous biologically active molecules. The principles of asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, often rely on chiral amines to control the stereochemical outcome of a reaction. youtube.com
This compound can be envisioned as a precursor to chiral ligands or as a direct participant in substrate-controlled diastereoselective reactions. The primary amine can be transformed into more complex coordinating groups, allowing the resulting molecule to act as a chiral ligand for metal-catalyzed transformations.
In a different approach, the existing stereocenter can direct the formation of new stereocenters. For instance, in reactions such as Mannich or aldol (B89426) additions, the chiral backbone of the pyrrolidinone can influence the facial selectivity of the approach of reactants to the enolate or enamine derived from the lactam, or to an imine formed from its primary amine. This substrate-controlled stereoselectivity is a powerful strategy for establishing multiple contiguous stereocenters. While direct literature on this compound is scarce, the strategy is well-established for related chiral heterocycles, such as in the enantioselective deprotonation of meso-epoxides using chiral lithium amides to generate chiral amino alcohol derivatives. capes.gov.br
Table 1: Potential Asymmetric Transformations Utilizing the Chiral Scaffold
| Reaction Type | Role of Pyrrolidinone Derivative | Potential Product Class | Stereochemical Control |
| Aldol Reaction | Chiral Auxiliary | β-Hydroxy lactams | Diastereoselective addition to the lactam enolate |
| Mannich Reaction | Chiral Amine Component | β-Amino ketones/esters | Enantioselective addition of a nucleophile to a derived imine |
| Michael Addition | Organocatalyst Precursor | 1,5-Dicarbonyl compounds | Enantioselective conjugate addition |
| Metal Catalysis | Chiral Ligand | Various (e.g., allylic alkylation products) | Enantioselective metal-catalyzed bond formation |
The true synthetic power of this compound lies in the differential reactivity of its functional groups, which allows for systematic chemical modification to generate diverse molecular scaffolds. The primary amine is a versatile nucleophilic handle that can undergo a wide array of transformations.
Common derivatization strategies include:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation/Reductive Amination: Reaction with alkyl halides or with aldehydes/ketones in the presence of a reducing agent to yield secondary or tertiary amines.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These modifications can introduce new properties, such as altered polarity, additional reactive sites, or specific binding motifs for biological targets. The lactam moiety itself, while generally stable, can be subjected to reduction to yield the corresponding chiral 4-aminopyrrolidine. This derivatization potential is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Illustrative Derivatization Reactions
| Reagent Class | Functional Group Formed | Potential Application of Product |
| R-COCl (Acid Chloride) | Amide | Peptidomimetics, introduction of new side chains |
| R-SO₂Cl (Sulfonyl Chloride) | Sulfonamide | Bioisosteric replacement, modulation of physicochemical properties |
| R-CHO (Aldehyde) + NaBH₄ | Secondary Amine | Altering basicity, introducing new alkyl groups |
| R-N=C=O (Isocyanate) | Urea | Hydrogen bond donors/acceptors for molecular recognition |
Construction of Novel Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of more complex heterocyclic systems, particularly fused and spirocyclic structures.
Fused Bicyclic Systems: The primary amine can act as a nucleophile in a condensation reaction with a molecule containing two electrophilic sites. For example, reaction with a β-ketoester could initiate a sequence of amidation followed by intramolecular cyclization onto the ketone, leading to a dihydropyrimidinone-fused pyrrolidine (B122466).
Spirocyclic Systems: The lactam carbonyl and the nitrogen atom can participate in reactions that form a new ring spiro-fused at the C4 position. While not directly involving the amine, derivatization of the amine to a group that can participate in a cyclization back onto the lactam ring is a plausible strategy. The development of aminocatalyzed asymmetric Diels-Alder reactions to create spirocyclic compounds showcases the power of using chiral amines to build complex cyclic systems. rsc.org
Precursor in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The primary amine of this compound makes it a suitable candidate for several named MCRs.
The most prominent example is the Ugi four-component reaction (U-4CR) . In a hypothetical U-4CR, this compound would serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid. The resulting product would be a highly complex α-acylamino-carboxamide, incorporating the chiral pyrrolidinone scaffold and three other points of diversity from the other reactants. This strategy allows for the rapid assembly of complex, drug-like molecules from simple starting materials. Similar logic applies to the Passerini three-component reaction if the amine were first converted to an isocyanide. The application of MCRs is a powerful tool in medicinal chemistry for generating novel molecular entities, such as in the discovery of potent antiplasmodial agents. nih.gov
Table 3: Hypothetical Ugi Reaction with this compound
| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Resulting Scaffold |
| This compound | R¹-CHO (Aldehyde) | R²-NC | R³-COOH | α-(R³-acylamino)-N-R²-carboxamide with an N-linked chiral pyrrolidinone |
V. Computational and Theoretical Chemistry Studies of 4 Amino 1 Tert Butylpyrrolidin 2 One
Conformational Analysis and Molecular Energy Landscapes
The three-dimensional structure of 4-Amino-1-tert-butylpyrrolidin-2-one is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements (the global minimum) and other low-energy conformers that the molecule can adopt.
Computational methods, such as molecular mechanics or more rigorous quantum chemical calculations, can be used to map the potential energy surface of the molecule as a function of key dihedral angles. nih.gov This landscape reveals the energy of different conformations, the energy barriers between them, and the most probable structures the molecule will adopt at a given temperature. For instance, a scan of the dihedral angle involving the C-N bond of the amino group would reveal the energetic cost of its rotation and its preferred orientation relative to the pyrrolidinone ring.
A representative analysis would identify several low-energy conformers. The relative populations of these conformers can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties and its recognition by other molecules, such as enzymes or receptors. nih.gov
Interactive Table: Illustrative Conformational Analysis of this compound
This table presents hypothetical data from a conformational search, illustrating the types of results obtained. Energies are relative to the most stable conformer (Conformer A).
| Conformer | Dihedral Angle (N-C4-C5-N1) (degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |
| A | 175.2 | 0.00 | 75.3 |
| B | -65.8 | 1.15 | 12.1 |
| C | 68.3 | 1.25 | 10.0 |
| D | -178.9 | 2.50 | 2.6 |
Quantum Chemical Calculations of Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and, consequently, the chemical reactivity of this compound. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnnumberanalytics.com
HOMO: The HOMO is the outermost orbital containing electrons and represents the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group, indicating that this is the most probable site for reaction with electrophiles.
LUMO: The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to act as an electrophile or electron acceptor. The LUMO is often centered on the carbonyl carbon (C2) of the lactam ring, making it susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.
Interactive Table: Representative FMO Properties of this compound
This table shows plausible calculated energy values for the frontier orbitals.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Localized on the amino group nitrogen; indicates nucleophilic character. |
| LUMO | +1.5 | Localized on the carbonyl carbon; indicates electrophilic character. |
| HOMO-LUMO Gap | 7.7 | Suggests moderate kinetic stability. |
Quantum chemical calculations can model the entire energy profile of a chemical reaction involving this compound. dntb.gov.ua This includes determining the energies of reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For example, in a reaction where the amino group acts as a nucleophile, such as an acylation or alkylation, calculations can pinpoint the transition state structure for the C-N bond formation. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates. researchgate.net By comparing the activation energies for different possible reaction pathways, one can predict the selectivity of a reaction. For instance, comparing the energetics of a reaction at the amino group versus a potential reaction at the lactam nitrogen can explain why one is favored over the other.
Simulations of Molecular Recognition and Stereochemical Outcomes
Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations are invaluable for studying how this compound interacts with other molecules, particularly in a biological context. nih.govmdpi.com Since the C4 position is a chiral center, these simulations are crucial for understanding how different enantiomers of the molecule might be recognized differently by a chiral environment, such as the active site of an enzyme. nih.gov
MD simulations can model the dynamic binding and unbinding of the molecule to a receptor, revealing key intermolecular interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the complex. acs.org For example, the amino group and the carbonyl oxygen are prime candidates for forming hydrogen bonds, which often play a critical role in molecular recognition.
When studying reactions that produce or involve this chiral molecule, QM/MM simulations can be used to model the reaction within a complex environment (like a solvent or an enzyme active site). mdpi.com These simulations can explain and predict stereochemical outcomes by comparing the transition state energies for the formation of different stereoisomers. acs.org The more stable transition state will correspond to the major product isomer, providing a molecular-level understanding of enantioselectivity.
Electronic Structure Characterization and Spectroscopic Property Predictions
Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of this compound. nih.govacs.org By calculating the electronic and vibrational energy levels, it is possible to simulate spectra that can be compared with experimental data.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as the C=O stretch of the lactam, the N-H stretches of the amino group, and the C-N stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. acs.org These predictions are highly sensitive to the molecule's conformation and electronic environment. By comparing calculated shifts for different conformers with experimental data, it's possible to gain confidence in the predominant solution-state structure.
Electronic Spectra (UV-Vis): Predictions of electronic transitions can help interpret UV-Vis spectra. For this molecule, transitions would likely involve the n → π* transition of the carbonyl group and π → π* transitions if conjugated systems were present.
Vi. Future Research Directions and Uncharted Avenues for 4 Amino 1 Tert Butylpyrrolidin 2 One
Exploration of Unprecedented Chemical Reactivity
The chemical reactivity of 4-Amino-1-tert-butylpyrrolidin-2-one is largely defined by its two primary functional groups: the secondary amine and the lactam (a cyclic amide). While standard reactions of these groups are well-documented, future research could focus on discovering unprecedented reactivity arising from their intramolecular interplay and the influence of the sterically demanding tert-butyl group.
Intramolecular Catalysis and Rearrangements: The proximity of the amino group to the lactam carbonyl could facilitate novel intramolecular catalytic cycles or unexpected rearrangement reactions under specific conditions (e.g., thermal, photochemical, or metal-catalyzed). Research could investigate the possibility of transient bicyclic intermediates that could lead to new molecular scaffolds.
Tert-Butyl Group Influence on Stereoselectivity: The bulky tert-butyl group is expected to exert significant steric hindrance, which could be exploited to control the stereochemical outcome of reactions at the C4 position. Future studies could explore diastereoselective reactions on the pyrrolidinone ring, where the tert-butyl group directs the approach of incoming reagents.
Oxidative and Reductive Pathways: A systematic investigation into the oxidation and reduction of this compound could reveal novel transformations. For instance, selective oxidation of the amino group in the presence of the lactam, or vice-versa, could yield a range of functionalized derivatives. Similarly, reductive ring-opening or modification of the lactam under various conditions could be explored.
A summary of potential areas for reactivity exploration is presented below:
| Research Area | Potential Reaction Type | Influencing Factors |
| Intramolecular Reactions | Catalysis, Rearrangements | Proximity of functional groups |
| Stereoselective Synthesis | Diastereoselective additions | Steric hindrance from tert-butyl group |
| Redox Chemistry | Selective Oxidation/Reduction | Choice of reagents and conditions |
Development of Highly Efficient and Sustainable Synthetic Methodologies
The development of green and efficient synthetic routes to key chemical building blocks is a major focus of modern chemistry. Future research on the synthesis of this compound should prioritize sustainability, atom economy, and process efficiency.
Enzymatic and Biocatalytic Routes: Drawing inspiration from the synthesis of related chiral γ-amino acids, future work could focus on developing enzymatic routes to this compound. For instance, engineered enzymes like glutamate (B1630785) dehydrogenase could potentially be tailored for the reductive amination of a suitable keto-acid precursor. frontiersin.org This approach offers high stereoselectivity and mild reaction conditions.
One-Pot Syntheses: The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. A potential one-pot synthesis of 1-butylpyrrolidine (B1265533) has been developed from ammonia (B1221849) and 1,4-butanediol, suggesting that similar strategies could be devised for more complex pyrrolidinones. rsc.org
Use of Greener Solvents: The use of hazardous solvents such as DMF and NMP is a significant environmental concern. Research into the use of more sustainable solvents, such as N-butylpyrrolidinone (NBP) itself or other green alternatives, for the synthesis and purification of this compound is a critical area for future investigation. researchgate.net
A comparison of potential synthetic strategies is outlined in the table below:
| Synthetic Strategy | Key Features | Potential Advantages |
| Enzymatic Synthesis | Use of engineered enzymes | High stereoselectivity, mild conditions, sustainable |
| One-Pot Reactions | Multiple steps in one vessel | Increased efficiency, reduced waste |
| Green Solvents | Replacement of hazardous solvents | Improved environmental profile, enhanced safety |
Integration with Automation and Artificial Intelligence in Chemical Discovery
AI-Driven Reaction Prediction: AI algorithms can be trained on vast chemical reaction databases to predict the outcomes of novel reactions or to propose entirely new synthetic routes. nih.gov For this compound, AI could be used to explore its potential reactivity with a wide range of reagents, identifying promising reactions for experimental validation.
Automated Synthesis Platforms: Robotic systems, such as 'RoboChem', can perform chemical reactions with high precision and throughput, operating 24/7. sciencedaily.comyoutube.com Such a platform could be used to rapidly screen a wide array of reaction conditions for the synthesis of this compound and its derivatives, optimizing yields and minimizing waste. The data generated from these automated experiments can then be fed back into AI models to further refine predictions. sciencedaily.com
High-Throughput Screening for New Applications: By combining automated synthesis with high-throughput screening, it would be possible to rapidly synthesize a library of derivatives of this compound and test them for a variety of properties, such as catalytic activity or binding affinity to biological targets.
The integration of these technologies can create a closed-loop discovery cycle:
| Technology | Application to this compound |
| Artificial Intelligence | Prediction of novel reactions and synthetic routes |
| Automated Synthesis | High-throughput synthesis and optimization |
| High-Throughput Screening | Rapid discovery of new properties and applications |
Advanced Material Applications
The unique structure of this compound makes it an interesting candidate for the development of advanced materials. The pyrrolidinone core is a feature of some thermally stable polymers, and the amino group provides a reactive handle for polymerization or functionalization.
Polymer Synthesis: The amino group of this compound could be used as a monomer in the synthesis of novel polyamides, polyimides, or polyureas. The incorporation of the pyrrolidinone ring into the polymer backbone could impart desirable properties such as thermal stability, while the tert-butyl group could influence solubility and processability. The synthesis of Nylon 4/6 copolymers from 2-pyrrolidone and ε-caprolactam demonstrates the utility of the pyrrolidinone ring in polymer chemistry. researchgate.net
Functional Polymer Additives: The compound could also be used as a functional additive to modify the properties of existing polymers. For example, its incorporation could enhance thermal stability, alter surface properties, or introduce specific binding sites.
Solvent for Polymer Processing: Pyrrolidinone-based solvents, such as N-methyl-2-pyrrolidone (NMP), are widely used in polymer processing. While NMP faces regulatory scrutiny, related compounds like 1-butylpyrrolidin-2-one (B1265465) are being explored as safer alternatives. sigmaaldrich.com Future research could evaluate this compound as a specialized solvent or processing aid, particularly in applications where its unique functionality could be advantageous.
Potential roles of this compound in material science are summarized below:
| Application Area | Role of this compound | Potential Impact on Material Properties |
| Polymer Synthesis | Monomer | Enhanced thermal stability, modified solubility |
| Polymer Additives | Functional additive | Improved performance characteristics |
| Polymer Processing | Solvent or processing aid | Greener and more functional solvent systems |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-Amino-1-tert-butylpyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Use of polar aprotic solvents (e.g., dimethylformamide, methanol) and inert atmospheres to prevent oxidation .
- Introduction of the tert-butyl group via carbamate protection (e.g., Boc protection), followed by deprotection under acidic conditions .
- Monitoring reaction progress via thin-layer chromatography (TLC) and structural confirmation via H/C NMR spectroscopy .
- Optimization : Adjust reaction time, temperature (e.g., 60–80°C for cyclization), and stoichiometry of reagents (e.g., tert-butylating agents) to maximize yield (>70%) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for the tert-butyl group (δ ~1.4 ppm in H NMR) and pyrrolidinone carbonyl (δ ~175 ppm in C NMR) .
- TLC : Use silica gel plates with eluents like ethyl acetate/hexane (3:7) to track reaction progress .
- UV-Vis Spectroscopy : Confirm λmax values (e.g., ~249 nm for aromatic intermediates) to assess conjugation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validate NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Compare experimental IR carbonyl stretches (e.g., ~1680 cm<sup>-1</sup>) with computational predictions (DFT calculations) .
- Address solvent-induced shifts by repeating NMR in deuterated DMSO or CDCl3 .
Q. What strategies improve yield in tert-butyl functionalization of pyrrolidinone derivatives?
- Optimization Approaches :
- Employ Design of Experiments (DoE) to test variables: catalyst type (e.g., Pd/C for hydrogenation), solvent polarity, and temperature gradients .
- Use microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution) .
Q. How does the tert-butyl group influence chemical stability and reactivity?
- Stability Insights :
- The tert-butyl group enhances steric protection, reducing nucleophilic attack on the pyrrolidinone ring .
- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO3) to prevent decomposition .
- Storage: Stable at -20°C under inert gas (argon) for ≥5 years .
Q. What experimental frameworks are used to study biological interactions of this compound?
- Biological Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
- Molecular Docking : Model binding affinities with targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .
- Cellular Uptake : Radiolabel the compound (e.g., C) to track intracellular accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
